SU9516

Vue d'ensemble

Description

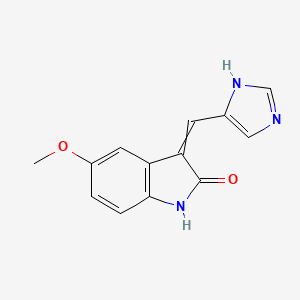

SU9516 est un composé d'indolinone 3-substitué connu pour son inhibition puissante et sélective des kinases dépendantes des cyclines (CDK), en particulier CDK2. Ce composé a suscité un intérêt considérable dans le domaine de la recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses en inhibant l'activité de CDK2 .

Applications De Recherche Scientifique

SU9516 has a wide range of applications in scientific research, particularly in the fields of:

Cancer Research: It is used to study the inhibition of CDK2 and its effects on cancer cell proliferation and apoptosis. .

Cell Cycle Studies: It is used to investigate the role of CDKs in cell cycle regulation and the potential for CDK inhibitors in cancer therapy.

Drug Development: This compound serves as a lead compound for developing new CDK inhibitors with improved efficacy and selectivity.

Mécanisme D'action

Target of Action

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1, and to a lesser extent, CDK4 . These kinases play a crucial role in cell cycle regulation, making them primary targets for this compound.

Mode of Action

this compound competitively binds in the ATP binding pocket of CDK2 and CDK1 . This binding inhibits the activity of these kinases, leading to alterations in cell cycle progression.

Biochemical Pathways

The inhibition of CDKs by this compound affects the cyclin/CDK pathway, which is crucial for cell cycle progression . This results in decreased phosphorylation of the retinoblastoma protein (Rb), leading to increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . Additionally, this compound induces mitochondrial injury, caspase activation, and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 .

Pharmacokinetics

It is known that the compound is administered orally

Result of Action

The action of this compound leads to several molecular and cellular effects. It decreases proliferation in human colon carcinoma cell lines through inhibition of Rb phosphorylation . It also induces apoptosis in various cell lines, including leukemia or lymphoma cell lines and the inflammatory breast cancer cell line SUM149PT . In the context of Duchenne muscular dystrophy, this compound increases α7β1 integrin in skeletal muscle, ameliorates pathology, and improves muscle function .

Action Environment

One study showed that this compound can significantly influence the in vitro developmental competence of porcine parthenogenetically activated embryos

Analyse Biochimique

Biochemical Properties

SU9516 is a specific inhibitor of cyclin-dependent kinases (CDKs) including CDK2, CDK1 and, to a lesser extent, CDK4 . It competitively binds in the ATP binding pocket of CDK2 and CDK1 .

Cellular Effects

This compound has been shown to decrease proliferation in human colon carcinoma cell lines RKO and SW480, through inhibition of retinoblastoma protein (Rb) phosphorylation, resulting in increased Rb/E2F, cell-cycle arrest, and subsequent apoptosis . It also induces mitochondrial injury, caspase activation and subsequent apoptosis through downregulated transcription of the antiapoptotic protein MCL-1 in U937, Jurkat, and HL-60 leukemia or lymphoma cell lines .

Molecular Mechanism

The molecule this compound is competitive with respect to ATP for cdk2/cyclin A, with a K (i) value of 0.031 microM . Similarly, this compound inhibits cdk2/cyclin E and cdk1/cyclin B1 in an ATP-competitive manner, although at a 2- to 8-fold reduced potency . In contrast, the compound exhibited non-competitive inhibition with respect to ATP toward cdk4/cyclin D1, with a 45-fold reduced potency .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de SU9516 implique la formation d'une structure d'indolinone 3-substituée. Les étapes clés comprennent :

Formation du noyau d'indolinone : Cela implique la cyclisation d'un précurseur approprié pour former le cycle d'indolinone.

Substitution en position 3 : L'introduction du substituant en position 3 est réalisée par une série de réactions, notamment des réactions de condensation et de cyclisation.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, notamment l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la pureté et le rendement du produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

SU9516 subit principalement :

Réactions d'inhibition : Il inhibe l'activité de CDK2, CDK1 et, dans une moindre mesure, CDK4.

Réactions de liaison : Il se lie de manière compétitive dans la poche de liaison de l'ATP de CDK2 et CDK1.

Réactifs et conditions courants

Réactifs : La synthèse de this compound implique des réactifs tels que des dérivés de méthoxyindole et des dérivés d'imidazole.

Principaux produits

Le principal produit de ces réactions est this compound lui-même, caractérisé par ses effets inhibiteurs puissants sur les CDK .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines suivants :

Recherche sur le cancer : Il est utilisé pour étudier l'inhibition de CDK2 et ses effets sur la prolifération des cellules cancéreuses et l'apoptose. .

Études du cycle cellulaire : Il est utilisé pour étudier le rôle des CDK dans la régulation du cycle cellulaire et le potentiel des inhibiteurs de CDK en thérapie anticancéreuse.

Développement de médicaments : This compound sert de composé chef de file pour développer de nouveaux inhibiteurs de CDK avec une efficacité et une sélectivité améliorées.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement CDK2. Il se lie de manière compétitive dans la poche de liaison de l'ATP de CDK2, empêchant la phosphorylation de la protéine du rétinoblastome (pRb). Cette inhibition conduit à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé down-régule également la protéine anti-apoptotique MCL-1, favorisant davantage l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Roscovitine : Un autre inhibiteur de CDK qui cible CDK2, CDK7 et CDK9.

Flavopiridol : Un inhibiteur de CDK à large spectre qui cible plusieurs CDK, notamment CDK1, CDK2, CDK4 et CDK9.

Unicité de SU9516

This compound est unique en raison de sa forte sélectivité pour CDK2 par rapport aux autres CDK. Cette sélectivité en fait un outil précieux pour étudier les voies spécifiques à CDK2 et développer des thérapies anticancéreuses ciblées .

Propriétés

IUPAC Name |

(3Z)-3-(1H-imidazol-5-ylmethylidene)-5-methoxy-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-18-9-2-3-12-10(5-9)11(13(17)16-12)4-8-6-14-7-15-8/h2-7H,1H3,(H,14,15)(H,16,17)/b11-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUKRWAIZMBVCU-WCIBSUBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C2=CC3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020706 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377090-84-1 | |

| Record name | SU 9516 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-9516 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD2SWT2SDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

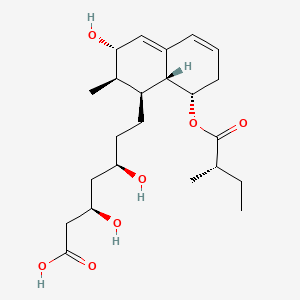

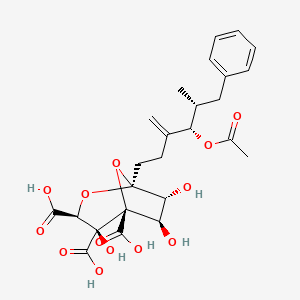

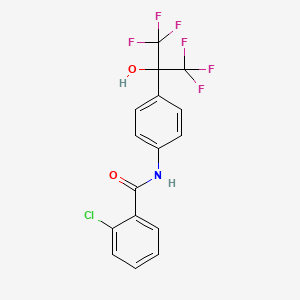

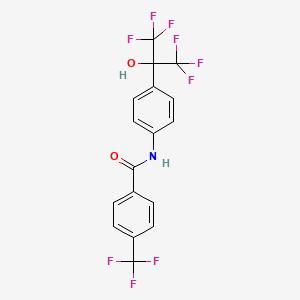

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)

![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![tert-butyl N-[(2S)-1-[[(2S)-2-[[(2S,3R)-4-(benzylamino)-1-cyclohexyl-3-hydroxybutan-2-yl]amino]hexanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681092.png)

![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)